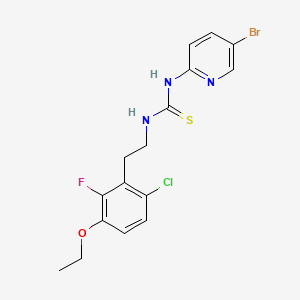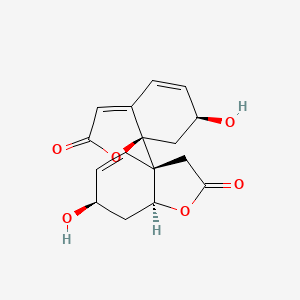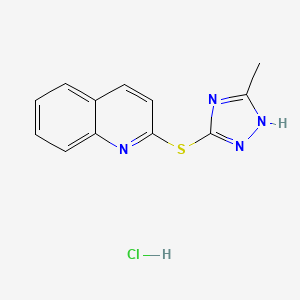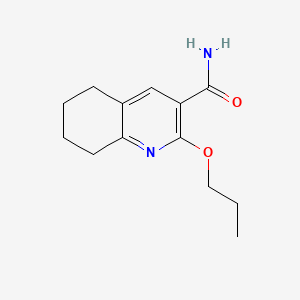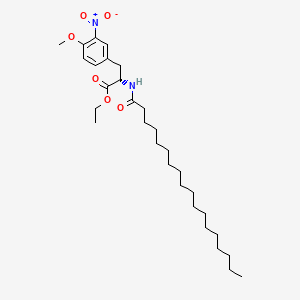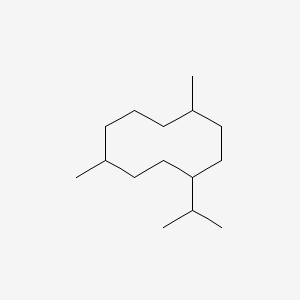
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, ethyl ester is a complex organic compound belonging to the pyrimidine derivatives family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrido(2,3-d)pyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyridines and β-diketones, under acidic or basic conditions. Subsequent steps may include alkylation, oxidation, and esterification reactions to introduce the desired functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve halogens or other electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or alcohols.
Reduction: Production of alcohols or amines.
Substitution: Introduction of alkyl or aryl groups.
Addition: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes such as thymidylate synthase, which is crucial for DNA biosynthesis. This inhibition can lead to the disruption of cancer cell growth and proliferation.
Comparison with Similar Compounds
This compound is unique compared to other pyrimidine derivatives due to its specific structural features and functional groups. Similar compounds include:
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, methyl ester
Pyrido(2,3-d)pyrimidine-6-carboxylic acid, 1,4-dihydro-7-methyl-4-oxo-1-phenyl-2-(2-propenylthio)-, butyl ester
These compounds share the pyrido(2,3-d)pyrimidine core but differ in their ester groups, leading to variations in their chemical properties and biological activities.
Properties
CAS No. |
126209-80-1 |
|---|---|
Molecular Formula |
C20H19N3O3S |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl 7-methyl-4-oxo-1-phenyl-2-prop-2-enylsulfanylpyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H19N3O3S/c1-4-11-27-20-22-18(24)16-12-15(19(25)26-5-2)13(3)21-17(16)23(20)14-9-7-6-8-10-14/h4,6-10,12H,1,5,11H2,2-3H3 |
InChI Key |
IUGPHRLSMSKZOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N=C(N2C3=CC=CC=C3)SCC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




